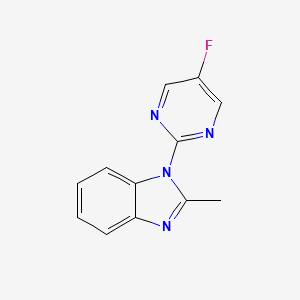

1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

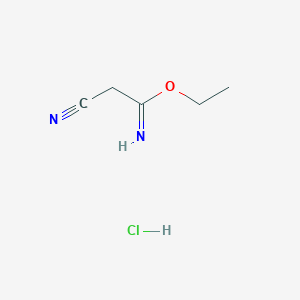

“1-(5-Fluoropyrimidin-2-yl)ethanol” is a compound with the CAS Number: 905587-43-1 . It has a molecular weight of 142.13 and its IUPAC name is 1-(5-fluoro-2-pyrimidinyl)ethanol .

Synthesis Analysis

There’s a study that developed a new procedure for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine via flow biocatalysis . The (S)-Selective amine transaminase from Vibrio fluvialis (Vf-ATA) was immobilized on glyoxyl-agarose or Sepabeads EC-EP/S and the (co)-substrate solution was pumped through .

Molecular Structure Analysis

The InChI code for “1-(5-Fluoropyrimidin-2-yl)ethanol” is 1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 .

Physical And Chemical Properties Analysis

“1-(5-Fluoropyrimidin-2-yl)ethanol” is a liquid at room temperature . It should be stored sealed and dry at 2-8°C .

Applications De Recherche Scientifique

Structural Characterization and Antimycobacterial Evaluation

A study by Richter et al. (2022) detailed the structural characterization of a benzimidazole analogue, highlighting its in vitro antimycobacterial properties against Mycobacterium smegmatis, though it showed no inhibition of Mycobacterium abscessus growth. The crystal structure determination utilized Hirshfeld atom refinement, revealing significant supramolecular features, including a relatively short Cbenzimidazole—H...Npyrimidine hydrogen bond (Richter et al., 2022).

Synthesis and Biological Activity

Another research effort involved the synthesis and biological evaluation of various benzimidazole derivatives, including hydrazide-hydrazones and their oxadiazoles, for antifungal, anti-inflammatory, and antioxidant activities. Koçyiğit-Kaymakçıoğlu et al. (2012) identified compounds showing significant inhibitory activities against Candida albicans and other fungi, as well as notable anti-inflammatory and antioxidant effects in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antimicrobial and Antifungal Agents

Research on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings by Menteşe et al. (2015) explored their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed very good ABTS scavenging activities and were effective against both Gram-positive and Gram-negative bacteria, especially M. smegmatis (Menteşe et al., 2015).

Novel Antitubercular Activity

Nandha et al. (2017) synthesized and characterized a series of substituted fluorobenzimidazoles for their in vitro antimycobacterial activity against the H37Rv strain. Incorporating methylenedioxyphenyl moiety at specific positions of the benzimidazole ring resulted in compounds with antitubercular activity comparable or more potent than naturally occurring compounds with reported antitubercular activity (Nandha et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole is the Janus Kinase 2 (Jak2) . Jak2 is a protein tyrosine kinase involved in the Jak-STAT signaling pathway, which plays a crucial role in cell growth, survival, development, and differentiation .

Mode of Action

1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole acts as a potent inhibitor of Jak2 . It inhibits the signaling and proliferation of Jak2 V617F cell lines in vitro . The Jak2 V617F mutation results in constitutive activation of Jak2, leading to uncontrolled cell proliferation . By inhibiting Jak2, the compound can effectively control this proliferation.

Biochemical Pathways

The compound affects the Jak-STAT signaling pathway . By inhibiting Jak2, it prevents the activation of STAT proteins, which are responsible for executing the biological response in this pathway . This results in the suppression of the downstream effects of the Jak-STAT pathway, including cell growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of Jak2 signaling and the suppression of cell proliferation . This can lead to the control of conditions characterized by uncontrolled cell proliferation, such as myeloproliferative neoplasms .

Action Environment

It’s worth noting that the compound’s efficacy in a tel-jak2 model has been demonstrated , suggesting that it may be effective in a variety of biological environments.

Propriétés

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c1-8-16-10-4-2-3-5-11(10)17(8)12-14-6-9(13)7-15-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRQVXQTMHEDNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2926649.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2926651.png)

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)

![(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2926657.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2926660.png)

![(Z)-2-((1S,4S,7R)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)hydrazinecarboximidamide hydrochloride](/img/structure/B2926661.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)